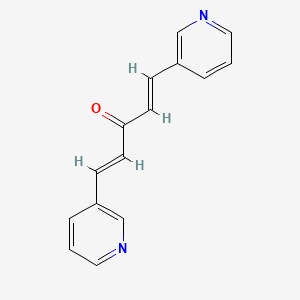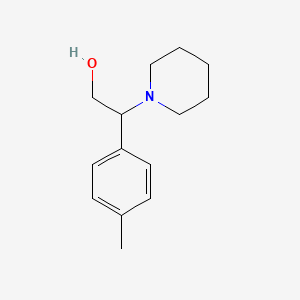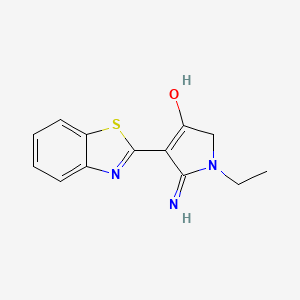![molecular formula C12H12INO B12109591 N-[1-(furan-2-yl)ethyl]-3-iodoaniline](/img/structure/B12109591.png)
N-[1-(furan-2-yl)ethyl]-3-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(furan-2-yl)ethyl]-3-iodoaniline is a chemical compound with the following structural formula:
C9H10INO2
It consists of an aniline moiety (a benzene ring with an amino group) attached to a furan ring via an ethyl linker. The iodine atom further enhances its reactivity and properties.
Preparation Methods
Synthetic Routes::
- Bromination and Substitution:
- Start with 3-iodoaniline.
- Brominate the methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl
4
) under reflux. - Convert the brominated intermediate to the corresponding phosphonate using triethyl phosphite.
- React the phosphonate with 3,4-bis((tert-butyldimethylsilyl)oxy)benzaldehyde in the presence of sodium hydride (NaH) in tetrahydrofuran (THF).
- Desilylate the product using tetrabutylammonium fluoride (TBAF) to obtain N-[1-(furan-2-yl)ethyl]-3-iodoaniline .
Industrial Production:: The industrial-scale synthesis typically follows the synthetic routes mentioned above, with modifications for efficiency and scalability.
Chemical Reactions Analysis
N-[1-(furan-2-yl)ethyl]-3-iodoaniline undergoes various reactions:
Substitution Reactions: The iodine atom makes it susceptible to nucleophilic substitution reactions.
Reduction: It can be reduced to the corresponding aniline derivative.
Oxidation: Oxidation of the furan ring or the aniline moiety is possible.
Common reagents include:
Hydrogen halides: (e.g., HBr, HI) for substitution.
Hydrazine: for reduction.
(e.g., KMnOOxidizing agents: 4
, NaIO ) for oxidation.Major products depend on reaction conditions and reagents used.
Scientific Research Applications
N-[1-(furan-2-yl)ethyl]-3-iodoaniline finds applications in:
Organic Synthesis: As a versatile building block for more complex molecules.
Medicinal Chemistry: Potential as a drug candidate due to its unique structure.
Materials Science: Incorporation into polymers or materials for specific properties.
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While N-[1-(furan-2-yl)ethyl]-3-iodoaniline is unique, similar compounds include:
N-[1-(furan-2-yl)ethyl]-3-bromoaniline: A related halogenated derivative.
Ethyl 3-(furan-2-yl)propionate: A flavoring agent in the food industry.
2-Ethylfuran: A simpler furan derivative.
Properties
Molecular Formula |
C12H12INO |
|---|---|
Molecular Weight |
313.13 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-3-iodoaniline |
InChI |
InChI=1S/C12H12INO/c1-9(12-6-3-7-15-12)14-11-5-2-4-10(13)8-11/h2-9,14H,1H3 |
InChI Key |
HFGMWRKDESVYTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)NC2=CC(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12109515.png)
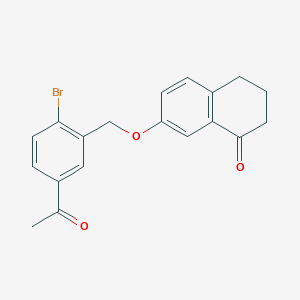
![2-{[(4E)-1-benzyl-4-[(4-methoxyphenyl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B12109518.png)
![2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-acetic acid methyl ester](/img/structure/B12109525.png)

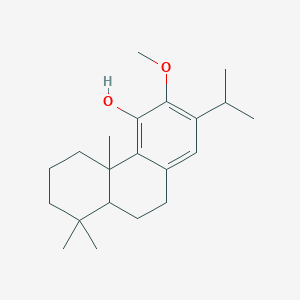
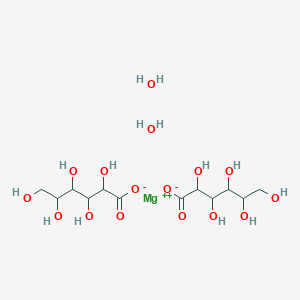
![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B12109543.png)
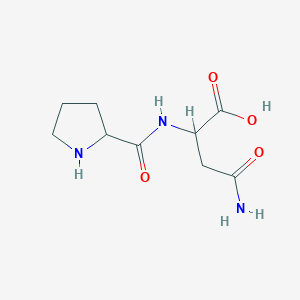
![6-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12109546.png)
